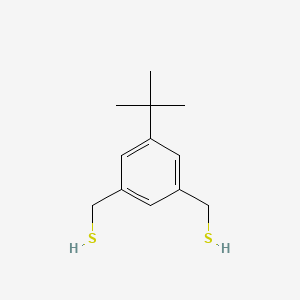
(5-tert-Butyl-1,3-phenylene)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-tert-Butyl-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group and two methanethiol groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-1,3-phenylenedimethanol with thiolating agents under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5-tert-Butyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydrogen atoms in the thiol groups can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Addition: Electrophiles like bromine can be used in addition reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated thiols.
Addition: Formation of addition products with electrophiles.
Aplicaciones Científicas De Investigación
(5-tert-Butyl-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-tert-Butyl-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The tert-butyl group may influence the compound’s steric properties, affecting its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Similar structure but with hydroxyl and phenylmethanone groups.
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with methyl groups instead of methanethiol groups.
Uniqueness
(5-tert-Butyl-1,3-phenylene)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
76447-63-7 |
|---|---|
Fórmula molecular |
C12H18S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
[3-tert-butyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H18S2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
Clave InChI |
ZAQXBUGHFHNKHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


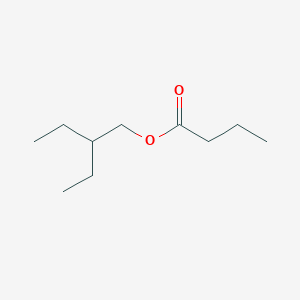
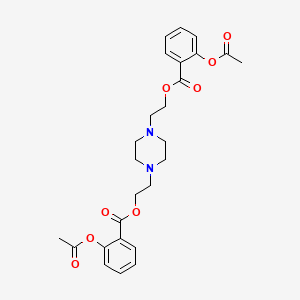
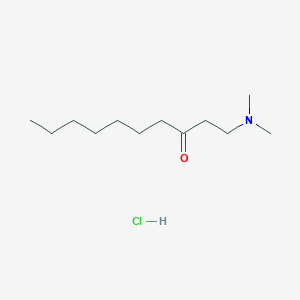

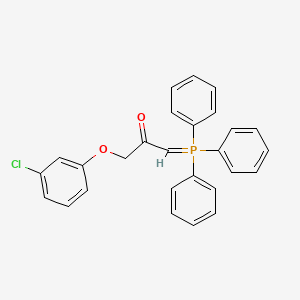
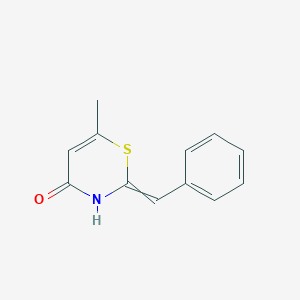
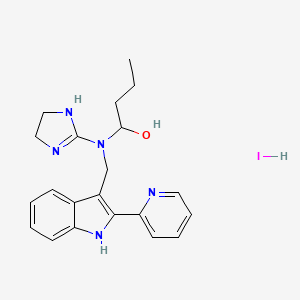
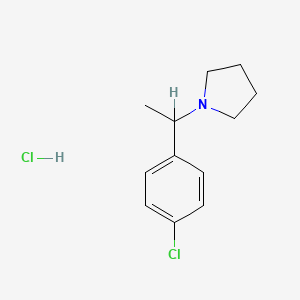
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
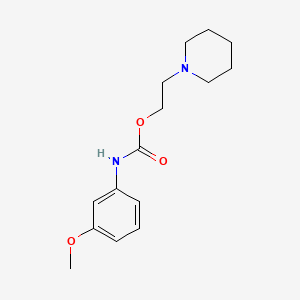
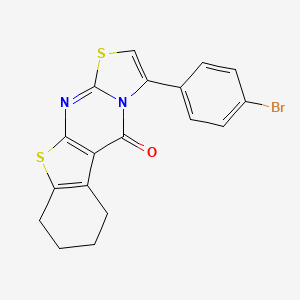
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

